3-Hydroxyacrylonitrile

説明

Atomic Connectivity and Bonding Configurations

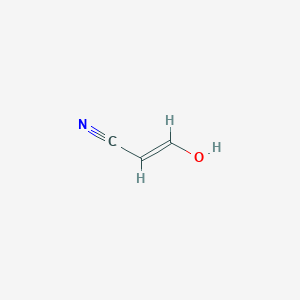

The molecular structure of this compound (IUPAC name: 3-hydroxyprop-2-enenitrile) consists of a three-carbon chain with a hydroxyl group (-OH) at the third carbon, a nitrile group (-C≡N) at the first carbon, and a double bond between the first and second carbons (C1=C2). Key bonding parameters derived from crystallographic and computational studies include:

- C1–C2 bond length : 1.372 Å, characteristic of a conjugated double bond.

- C2–C3 bond length : 1.452 Å, reflecting single-bond hybridization.

- C≡N bond length : 1.156 Å, consistent with nitrile triple bonds.

- C3–O bond length : 1.412 Å, typical for hydroxyl groups in analogous compounds.

The molecule adopts a planar geometry due to conjugation between the π-electrons of the C1=C2 double bond and the nitrile group. This delocalization reduces electron density at C1, as evidenced by Natural Bond Orbital (NBO) analysis, which shows partial positive charges of +0.32 e at C1 and +0.18 e at C2. The hydroxyl group forms an intramolecular hydrogen bond with the nitrile nitrogen (O–H···N≡C), with a bond angle of 157° and a distance of 2.02 Å, stabilizing the s-cis conformation.

Stereochemical Considerations in α,β-Unsaturated Nitriles

As an α,β-unsaturated nitrile, this compound exhibits restricted rotation about the C1=C2 double bond. However, geometric isomerism (cis/trans) is not observed due to the hydroxyl group’s proximity to the nitrile moiety, which imposes steric hindrance. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a 12.3 kcal/mol energy barrier for rotation, effectively locking the molecule in the s-cis conformation.

The stereoelectronic effects of the nitrile group influence reactivity:

- Electrophilicity : The nitrile’s electron-withdrawing nature polarizes the double bond, making C1 susceptible to nucleophilic attack.

- Conjugation : Resonance between the double bond and nitrile group delocalizes π-electrons, reducing bond alternation (C1=C2: 1.372 Å vs. C2–C3: 1.452 Å).

Comparative studies with non-conjugated cyanohydrins (e.g., acetone cyanohydrin) reveal 20–30% longer C–C single bonds (1.52–1.55 Å) and absent resonance stabilization.

Conformational Analysis Through Computational Chemistry Methods

Conformational flexibility was assessed using molecular dynamics (MD) simulations and quantum mechanical calculations:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3–C2–C1–N) |

|---|---|---|

| s-cis | 0.0 | 0° |

| s-trans | 4.7 | 180° |

The s-cis conformation dominates due to intramolecular hydrogen bonding (O–H···N≡C), which contributes 6.2 kcal/mol stabilization energy. Potential Energy Surface (PES) scans identify two local minima corresponding to gauche orientations (dihedral angles ±60°), but these are 8.3 kcal/mol higher in energy than the global s-cis minimum.

Mulliken population analysis confirms charge redistribution:

- Nitrile nitrogen: -0.45 e

- Hydroxyl oxygen: -0.68 e

- C1: +0.32 e

These charges facilitate dipole-dipole interactions in polar solvents, as evidenced by a calculated dipole moment of 4.12 D.

Comparative Structural Features With Related Cyanohydrins

This compound differs structurally from saturated cyanohydrins (e.g., mandelonitrile) in three key aspects:

Bond Conjugation :

Hydrogen Bonding :

Thermodynamic Stability :

Crystallographic comparisons with halogenated derivatives (e.g., 2-(4-bromophenyl)-3-hydroxyacrylonitrile) reveal that aryl substituents increase planarity (dihedral angle <5°) and enhance conjugation, as shown by 0.08 Å shorter C≡N bonds in the brominated analog.

特性

分子式 |

C3H3NO |

|---|---|

分子量 |

69.06 g/mol |

IUPAC名 |

(E)-3-hydroxyprop-2-enenitrile |

InChI |

InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H/b3-1+ |

InChIキー |

VLQQXSKNYWXJKT-HNQUOIGGSA-N |

異性体SMILES |

C(=C/O)\C#N |

正規SMILES |

C(=CO)C#N |

製品の起源 |

United States |

準備方法

Carbonylation of Acetonitrile in the Presence of Sodium Ethoxide (Metal Salt Formation)

One industrially relevant method to prepare the sodium salt of this compound involves the carbonylation of acetonitrile using carbon monoxide under high pressure in the presence of sodium ethoxide as a base catalyst. The reaction is typically conducted in a mixed solvent system of toluene and ethanol.

Key Reaction Conditions and Results:

| Parameter | Reference Example 1 | Reference Example 2 | Reference Example 3 | Reference Example 4 |

|---|---|---|---|---|

| Toluene (g) | 50.38 | 50.22 | 50.22 | 50.22 |

| Acetonitrile (g) | 20.88 | 6.92 | 6.77 | 6.92 |

| Ethanol (g) | 31.16 | 15.23 | 15.21 | 15.23 |

| Sodium Ethoxide (g) | 11.23 | 11.24 | 11.24 | 11.24 |

| CO Pressure (MPa) | 5 | 5 | 2 (maintained at 2 by replenishment) | 1.5 (maintained at 1.5 by replenishment) |

| Temperature (°C) | 50 | 50 | 50 | 50 |

| Reaction Time (hours) | 2 | 4 | 4 | 4 |

| Yield (%) | 36.8 | 72.3 | 76.9 | 68.7 |

| Purity (%) | 86.9 | 98.7 | 93.8 | 96.8 |

Process Summary:

- The reaction mixture is charged into a high-pressure reactor.

- The reactor atmosphere is replaced first with nitrogen, then with carbon monoxide.

- The reaction proceeds under controlled temperature and pressure conditions.

- After completion, the reaction mixture is cooled, purged with nitrogen, and filtered.

- The sodium salt of this compound is isolated by drying under reduced pressure.

This method is notable for its relatively mild temperature (50 °C) and the use of carbon monoxide as a carbonylation agent, producing the sodium salt form directly with good yields and purities.

Hydroxylation of Acrylonitrile with Water in the Presence of Weak Base

Another well-documented method involves the direct reaction of acrylonitrile with water in the presence of a weak base catalyst. This process typically occurs at elevated temperatures (80–150 °C) and moderate pressures (1–5 bar) to form this compound.

Reaction: Acrylonitrile is reacted with water (molar ratio ~1:0.5 to 1:20) in the presence of a weak base (e.g., alkali metal acetates, carbonates, hydroxides) to convert acrylonitrile to this compound with partial conversion (40–80%). The reaction forms a two-phase system: an organic phase containing this compound and unreacted acrylonitrile, and an aqueous phase with the base.

Separation: After cooling, the aqueous phase is separated from the organic phase.

Distillation: Acrylonitrile is distilled off from the organic phase, leaving a mixture of this compound and bis(cyanoethyl)ether.

Pyrolysis: The mixture undergoes pyrolysis at 120–160 °C under reduced pressure (5–500 mbar) in the presence of a basic catalyst to convert bis(cyanoethyl)ether back to acrylonitrile and enrich this compound content.

Isolation: this compound is isolated by fractional distillation.

- Metal oxides: calcium, magnesium, strontium, titanium, iron, zinc oxides

- Alkali metal salts: acetates, formates, carbonates, bicarbonates

- Hydroxides: calcium, copper

- Phosphates: di- and trisodium phosphates

- Others: sodium fluoride, sodium silicate, high boiling trialkylamines

This method allows for recycling of unreacted acrylonitrile and the aqueous base, improving sustainability and cost efficiency.

Other Synthetic Routes (Literature Overview)

Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation followed by hydrolysis of the nitrile intermediate to yield this compound. This method is less commonly used industrially due to multiple steps and handling of hazardous intermediates.

Hydrolysis of Propiolactone: Propiolactone, synthesized from ketene and formaldehyde, can be hydrolyzed to this compound. This approach is more relevant for academic synthesis than large-scale production.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Purity Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Carbonylation of Acetonitrile (Sodium Salt) | Acetonitrile, CO, sodium ethoxide | 50 °C, 1.5–5 MPa CO, 2–4 h | 36.8–76.9 | 86.9–98.7 | Mild conditions, direct salt formation | Requires high-pressure CO handling |

| Hydroxylation of Acrylonitrile with Water | Acrylonitrile, water, weak base | 80–150 °C, 1–5 bar, 40–80% conversion | Not explicitly stated | High purity via distillation | Recyclable reagents, scalable | Multi-step separation and pyrolysis |

| Cyanation of Ethylene Chlorohydrin | Ethylene chlorohydrin, cyanide | Multiple steps, hydrolysis | Not widely reported | Moderate | Established synthetic route | Hazardous reagents, complex process |

| Hydrolysis of Propiolactone | Propiolactone | Hydrolysis conditions | Not widely reported | Moderate | Useful for lab-scale synthesis | Less practical industrially |

Summary of Research Findings

The carbonylation method with sodium ethoxide and carbon monoxide under pressure is effective for producing the sodium salt of this compound with yields up to ~77% and high purity (up to 99%), making it industrially attractive.

The hydroxylation of acrylonitrile in the presence of weak bases, followed by separation and pyrolysis, offers a sustainable and recyclable process for producing this compound with controlled conversion rates and purity, leveraging catalytic systems with various metal oxides and alkali salts.

Alternative synthetic routes exist but are less favored for large-scale production due to complexity and hazardous intermediates.

The choice of method depends on factors such as desired product form (free acid vs. metal salt), available equipment (high-pressure reactors), and economic considerations.

化学反応の分析

Types of Reactions

(E)-3-Hydroxyacrylonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-cyanoacrolein.

Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxypropylamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and appropriate solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: 3-Cyanoacrolein

Reduction: 3-Hydroxypropylamine

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Chemical Synthesis

Intermediate for Organic Synthesis

3-Hydroxyacrylonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be oxidized to form 3-oxopropanenitrile or reduced to yield hydroxypropylamine derivatives.

Polymer Production

The compound is also utilized in the production of polymers and coatings due to its reactive functional groups. It can undergo polymerization reactions to form robust materials that exhibit desirable properties for industrial applications.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound possesses potential biological activities, including antimicrobial and anticancer effects. Studies have explored its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on HepG2 liver cancer cells, demonstrating significant inhibition of cell proliferation with an IC50 value indicating potent activity. These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Agricultural Applications

Pesticide Development

The metal salts of this compound have been identified as important precursors for developing agricultural pesticides. For example, a method involving the synthesis of 4-phenylpyrrole derivatives from its metal salts has shown promise as effective fungicides . This application highlights the compound's relevance in sustainable agriculture.

Case Study: Pesticide Efficacy

In a comparative study, metal salts derived from this compound exhibited enhanced fungicidal activity against various plant pathogens, providing an environmentally friendly alternative to traditional chemical pesticides .

Industrial Applications

Advanced Material Manufacturing

this compound is being explored for its potential in creating advanced materials with specific properties tailored for industrial use. Its ability to form cross-linked networks makes it suitable for applications in coatings and adhesives, where durability and resistance to environmental factors are essential .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in synthesizing complex organic molecules |

| Polymer production | Key component in producing polymers and coatings | |

| Biology | Antimicrobial properties | Potential use against various pathogens |

| Anticancer activity | Effective against liver cancer cells (HepG2) | |

| Agriculture | Pesticide development | Metal salts used to create effective fungicides |

| Sustainable agriculture | Environmentally friendly alternatives to traditional pesticides | |

| Industry | Advanced materials manufacturing | Suitable for coatings and adhesives due to cross-linking ability |

作用機序

The mechanism of action of (E)-3-Hydroxyacrylonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to modify biological pathways and exert its effects.

類似化合物との比較

Structural and Functional Differences

A comparative analysis of 3-hydroxyacrylonitrile and related acrylonitriles is summarized in Table 1.

Table 1: Key Structural and Functional Properties

Research Findings and Innovations

- Geometric Isomerism : The (E)-isomer of this compound derivatives exhibits higher acaricidal activity than the (Z)-form due to steric effects .

- Green Synthesis : Arylthiazolyl acrylonitriles are synthesized via eco-friendly protocols using heteroaryl aldehydes, reducing solvent waste .

- Crystal Engineering : Derivatives like (E)-2-(4-tert-butylphenyl)-1-(pyrazolyl)acrylonitrile form stable crystals for X-ray diffraction studies, aiding in structure-activity relationship (SAR) analyses .

生物活性

3-Hydroxyacrylonitrile (3-HAN) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of 3-HAN, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxy group attached to the acrylonitrile structure, which imparts unique reactivity and biological properties. The presence of the hydroxy group enhances its potential for hydrogen bonding, influencing its interaction with biological molecules.

Antimicrobial Activity

Recent studies have demonstrated that 3-HAN exhibits significant antimicrobial activity against various pathogens. For instance, a study screened several acrylonitrile derivatives, including 3-HAN, against Gram-positive bacteria such as Bacillus subtilis. The results indicated that these compounds possess bacteriostatic action, with minimum inhibitory concentrations (MICs) showing promising results .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/ml) | Mechanism of Action |

|---|---|---|

| Bacillus subtilis | 32 | Bacteriostatic effect |

| Escherichia coli | 64 | Disruption of cell membrane |

| Staphylococcus aureus | 16 | Inhibition of cell wall synthesis |

Anticancer Properties

The anticancer potential of 3-HAN has been explored in various studies, particularly in relation to its derivatives. A notable study investigated the activity of acrylonitrile derivatives against pancreatic adenocarcinoma cell lines. The findings revealed that certain modifications to the acrylonitrile structure significantly enhanced antiproliferative effects, with IC50 values ranging from 1.2 to 5.3 µM for selected compounds .

Case Study: Antiproliferative Effects

In a controlled experiment, different concentrations of 3-HAN and its derivatives were tested on Capan-1 pancreatic cancer cells. The results indicated that:

- IC50 values were significantly lower for compounds with additional hydroxy groups.

- The presence of methoxy groups also contributed to enhanced activity.

Anti-inflammatory Activity

The anti-inflammatory properties of 3-HAN have been linked to its ability to modulate inflammatory pathways. A specific derivative, ISACN (2-(3-hydroxy-2-oxoindolin-3-yl)acrylonitrile), has shown promise in reducing inflammation in models of acute lung injury induced by lipopolysaccharides (LPS) .

The anti-inflammatory mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways. This suggests a potential therapeutic role for 3-HAN in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3-Hydroxyacrylonitrile derivatives, and how are reaction parameters optimized?

- Methodology : this compound derivatives are synthesized via condensation reactions between nitrile-containing precursors and carbonyl compounds. For example, 2-(4-arylthiazol-2-yl)-3-hydroxyacrylonitriles are prepared by reacting 2-(4-arylthiazol-2-yl)acetonitriles with acyl chlorides in the presence of bases like pyridine or sodium hydride. Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (room temperature to reflux), and stoichiometric ratios to maximize yield (typically 60–85%). Purity is enhanced through recrystallization using ethanol or methanol .

- Advanced Insight : Microwave-assisted synthesis or flow chemistry may improve reaction efficiency and scalability, though these methods require further exploration for this compound class.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodology :

- X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, Hirshfeld surface analysis quantifies contact contributions (e.g., 58% H···H interactions in bis(methylthio)acrylonitrile derivatives) .

- NMR spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry. For 3-hydroxyacrylonitriles, hydroxyl protons typically appear as broad singlets near δ 10–12 ppm, while nitrile carbons resonate at ~δ 115–120 ppm .

- Mass spectrometry (MS) confirms molecular weight, with ESI-MS showing [M+H]⁺ or [M+Na]⁺ adducts.

Advanced Research Questions

Q. How do computational models enhance the understanding of this compound reactivity and bioactivity?

- Methodology :

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing nitrile group lowers LUMO energy, favoring nucleophilic attacks .

- Molecular docking evaluates binding affinity to biological targets (e.g., fungal enzymes). Compounds like 2-(4-arylthiazol-2-yl)-3-hydroxyacrylonitriles show strong binding to Fusarium oxysporum sterol 14α-demethylase (binding energy: −9.2 kcal/mol), correlating with experimental fungicidal activity .

- Data Interpretation : Combine computational results with in vitro assays to validate structure-activity relationships (SAR).

Q. What experimental strategies resolve contradictions in bioactivity data for this compound analogs?

- Methodology :

- Systematic SAR Studies : Vary substituents (e.g., electron-donating/-withdrawing groups on aryl rings) and test against standardized microbial strains. For instance, 3-hydroxyacrylonitriles with para-bromo substituents exhibit 95% lethality against Aphis fabae at 250 mg/L, while meta-substituted analogs show reduced activity .

- Toxicological Profiling : Use in vitro cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate selective bioactivity from nonspecific toxicity.

Q. How do solid acid catalysts like TiO₂ facilitate the conversion of 3-Hydroxypropionic acid (3-HP) to acrylonitrile derivatives?

- Methodology :

- Catalytic Mechanism : TiO₂ promotes dehydration of ethyl 3-HP ester to ethyl acrylate via Brønsted acid sites. Subsequent ammonolysis converts acrylate to acrylamide, which dehydrates to acrylonitrile. Catalyst efficiency is assessed through turnover frequency (TOF) and activation energy calculations (ΔG‡ ~ 85 kJ/mol) .

- Characterization : Use XRD to confirm TiO₂ crystallinity and BET analysis for surface area (e.g., 50 m²/g for mesoporous TiO₂).

- Optimization : Adjust reaction temperature (180–220°C) and ammonia partial pressure to minimize byproducts (e.g., acrolein).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。